Benzenesulfonamide, 4-(((6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino)methyl)-, monohydrochloride
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Overview
Description
E-6080, also known as 6-hydroxy-2-(4-sulfamoylbenzylamino)-4,5,7-trimethylbenzothiazole hydrochloride, is a small molecule drug initially developed by Eisai Co., Ltd. It functions as an inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators involved in various immune and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-6080 involves several key steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the 4-sulfamoylbenzylamino group.
Reduction and Demethylation: The intermediate compound is reduced using lithium aluminum hydride in tetrahydrofuran to yield 4-(6-methoxy-4,5,7-trimethylbenzothiazol-2-ylaminomethyl)benzenesulfonamide.
Industrial Production Methods
Industrial production of E-6080 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
E-6080 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, altering its functional groups.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of intermediate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is used for reduction in tetrahydrofuran.
Substitution: Various halogenated compounds and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include intermediate compounds that are further processed to yield E-6080. The final product is characterized by its specific functional groups and molecular structure.
Scientific Research Applications
Chemistry: It serves as a model compound for studying 5-LOX inhibitors and their synthesis.
Biology: E-6080 is used to investigate the role of leukotrienes in inflammatory processes and immune responses.
Industry: The compound’s synthesis and production methods are of interest for developing efficient manufacturing processes for similar drugs.
Mechanism of Action
E-6080 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase (5-LOX). This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, E-6080 reduces the production of leukotrienes, thereby mitigating inflammation and related symptoms .
Comparison with Similar Compounds
E-6080 is compared with other 5-LOX inhibitors such as zileuton and AA-861. While all these compounds share the common mechanism of inhibiting 5-LOX, E-6080 is unique due to its specific molecular structure and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties .
List of Similar Compounds
Zileuton: Another 5-LOX inhibitor used in the treatment of asthma.
AA-861: A selective 5-LOX inhibitor studied for its anti-inflammatory properties.
TZI-41127: Another compound in the same class with similar inhibitory effects on 5-LOX.
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Properties
CAS No. |
120164-49-0 |
---|---|
Molecular Formula |
C17H20ClN3O3S2 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C17H19N3O3S2.ClH/c1-9-10(2)15(21)11(3)16-14(9)20-17(24-16)19-8-12-4-6-13(7-5-12)25(18,22)23;/h4-7,21H,8H2,1-3H3,(H,19,20)(H2,18,22,23);1H |
InChI Key |
WLODMDLNSQYBMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)O)C.Cl |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)O)C.Cl |
Key on ui other cas no. |
120164-49-0 |
Synonyms |
6-hydroxy-2-(4-sulfamoylbenzylamine)-4,5,7-trimethylbenzothiazole hydrochloride E 6080 E-6080 E6080 |
Origin of Product |
United States |
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